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Compound of Interest

Compound Name: 5-Ethyl cytidine

Cat. No.: B15597620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Ethylcytidine is a modified nucleoside, belonging to the class of cytidine analogues. These

molecules are of significant interest in medicinal chemistry and molecular biology due to their

potential as antiviral, and antineoplastic agents, and as tools for studying nucleic acid structure

and function. The introduction of an ethyl group at the C5 position of the pyrimidine ring can

significantly alter the molecule's electronic properties, lipophilicity, and interactions with

enzymes, thereby influencing its biological activity. This technical guide provides a

comprehensive overview of the spectroscopic properties of 5-Ethylcytidine and related C5-

substituted cytidines, outlines detailed experimental protocols for their characterization, and

explores their potential biological signaling pathways.

Physicochemical Properties
Property Value Source

Molecular Formula C₁₁H₁₇N₃O₅ SpectraBase[1]

Molecular Weight 271.27 g/mol SpectraBase[1]

Exact Mass 271.116821 g/mol SpectraBase[1]

CAS Number 56367-98-7 SpectraBase[1]
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Spectroscopic Properties
Definitive, publicly available quantitative spectroscopic data for 5-Ethylcytidine is limited. The

following tables present data for the closely related and structurally analogous compound, 5-

methylcytidine, which provides a strong indication of the expected spectroscopic characteristics

of 5-Ethylcytidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Analogous Compound: 5-Methylcytidine)

Solvent: D₂O

Chemical Shift (ppm) Multiplicity Assignment

7.82 s H6

5.89 d H1'

4.25 t H2'

4.15 t H3'

3.98 q H4'

3.75 dd H5'a

3.68 dd H5'b

1.89 s 5-CH₃

¹³C NMR Data (Reference for 5-Ethylcytidine)

While specific peak assignments are not available without the full spectrum, a reference in the

SpectraBase database indicates the availability of ¹³C NMR data for 5-Ethylcytidine.[1] The

expected chemical shifts can be inferred from the known values for cytidine and the substituent

effects of an ethyl group.

Mass Spectrometry (MS)
Expected Fragmentation for 5-Ethylcytidine
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Mass spectrometry of nucleosides typically involves soft ionization techniques like Electrospray

Ionization (ESI) to observe the protonated molecular ion [M+H]⁺. Fragmentation often occurs at

the glycosidic bond, leading to the separation of the base and the ribose sugar.

Ion Description

[M+H]⁺ Protonated molecular ion

[Base+H]⁺ Protonated 5-ethylcytosine

[Ribose]⁺ Ribose sugar fragment

UV-Vis Spectroscopy
UV-Vis Absorption Data (Analogous Compound: 5-Methylcytidine)

Solvent: Phosphate Buffer (pH 7)

λmax (nm) Molar Absorptivity (ε)

~278 ~8000 M⁻¹cm⁻¹

The ethyl group at the C5 position is expected to cause a slight bathochromic (red) shift in the

absorption maximum compared to unsubstituted cytidine.

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 5-Ethylcytidine in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-

d₆).

Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is

required.

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64

scans.

Process the data with appropriate window functions (e.g., exponential multiplication) and

Fourier transformation.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C.

Mass Spectrometry (LC-MS)
Chromatographic Separation:

Use a C18 reverse-phase HPLC column.

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B).

Mass Spectrometric Detection:

Analyze the eluent using an ESI source in positive ion mode.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data

for structural confirmation.
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UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 5-Ethylcytidine in a suitable buffer (e.g., phosphate buffer, pH 7).

Prepare a series of dilutions to determine the molar absorptivity accurately.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Record the absorbance spectrum from 200 to 400 nm.

Use the buffer as a blank reference.

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Potential Biological Signaling Pathways
While specific signaling pathways for 5-Ethylcytidine have not been extensively elucidated, its

structural similarity to cytidine and other C5-substituted analogues suggests potential

involvement in pathways related to nucleic acid metabolism and epigenetic regulation.

One plausible mechanism of action is its incorporation into DNA or RNA, followed by interaction

with DNA methyltransferases (DNMTs). C5-substitutions can inhibit the activity of these

enzymes, leading to hypomethylation of DNA and subsequent changes in gene expression.
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Caption: Proposed mechanism of action for 5-Ethylcytidine in epigenetic regulation.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of 5-

Ethylcytidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. dev.spectrabase.com [dev.spectrabase.com]

To cite this document: BenchChem. [Spectroscopic and Biological Profile of 5-Ethylcytidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597620#spectroscopic-properties-of-5-ethyl-
cytidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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